Cas no 89223-72-3 (1-Butanone, 1-[4-(1,1-dimethylethyl)phenyl]-4-(1-piperazinyl)-)

1-Butanone, 1-[4-(1,1-dimethylethyl)phenyl]-4-(1-piperazinyl)- structure
89223-72-3 structure
Product Name:1-Butanone, 1-[4-(1,1-dimethylethyl)phenyl]-4-(1-piperazinyl)-
CAS No:89223-72-3
MF:C18H28N2O
MW:288.427724838257
CID:608006
PubChem ID:13251222
Update Time:2025-04-19

1-Butanone, 1-[4-(1,1-dimethylethyl)phenyl]-4-(1-piperazinyl)- Chemical and Physical Properties

Names and Identifiers

    • 1-Butanone, 1-[4-(1,1-dimethylethyl)phenyl]-4-(1-piperazinyl)-
    • 1-(4-tert-butylphenyl)-4-piperazin-1-ylbutan-1-one
    • 89223-72-3
    • DTXSID80532056
    • 1-(4-tert-Butylphenyl)-4-(piperazin-1-yl)butan-1-one
    • Inchi: 1S/C18H28N2O/c1-18(2,3)16-8-6-15(7-9-16)17(21)5-4-12-20-13-10-19-11-14-20/h6-9,19H,4-5,10-14H2,1-3H3
    • InChI Key: CLQJIKAHJUIZOU-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=CC=1)C(C)(C)C)CCCN1CCNCC1

Computed Properties

  • Exact Mass: 288.220163521g/mol
  • Monoisotopic Mass: 288.220163521g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 32.3Ų
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